5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one, also known as TAK-659, is a novel and potent inhibitor. It is a compound characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen heterocycles . The molecule has a molecular formula of C20H24N6O2 and a molecular weight of 380.452.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Future Directions
Mechanism of Action
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways, leading to diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific structure and the presence of different substituents .
Result of Action
Pyridazinone derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Action Environment
The action of pyridazinone derivatives can be influenced by various factors, including the specific biological environment in which they are acting .
Properties
IUPAC Name |
5-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-2-4-15(5-3-14)21-17-7-8-18(24-23-17)25-10-12-26(13-11-25)20(28)16-6-9-19(27)22-16/h2-5,7-8,16H,6,9-13H2,1H3,(H,21,23)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APABBJHQHDFGEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.